

Technical Guide: Physicochemical Properties of Substituted 2,6-di-tert-butylphenols

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Compound of Interest

Compound Name: 4-Benzhydryl-2,6-di-tert-butylphenol

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of substituted 2,6-di-tert-butylphenols, a class of compounds known for their antioxidant properties. Due to a notable scarcity of publicly available data for **4-Benzhydryl-2,6-di-tert-butylphenol**, this document will focus on the well-characterized analog, 4-sec-Butyl-2,6-di-tert-butylphenol, while also presenting the limited information available for the former and the general antioxidant mechanism of hindered phenols.

Overview of 4-Benzhydryl-2,6-di-tert-butylphenol

Direct experimental data on the physicochemical properties of **4-Benzhydryl-2,6-di-tert-butylphenol** is limited in publicly accessible scientific literature. Commercial suppliers list the compound, but detailed characterization is not readily available.

In-Depth Analysis of 4-sec-Butyl-2,6-di-tert-butylphenol

A structurally similar and more extensively documented compound is 4-sec-Butyl-2,6-di-tert-butylphenol. It serves as a valuable case study for understanding the properties of this class of hindered phenols.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-sec-Butyl-2,6-di-tert-butylphenol.

Property	Value	Source(s)
IUPAC Name	4-butan-2-yl-2,6-di-tert-butylphenol	[1]
CAS Number	17540-75-9	
Molecular Formula	C ₁₈ H ₃₀ O	
Molecular Weight	262.43 g/mol	
Melting Point	25 °C (lit.)	[2]
Boiling Point	141-142 °C at 10 mmHg (lit.)	[2]
Density	0.902 g/mL at 25 °C (lit.)	[2]
Predicted pKa	11.85 ± 0.70	[3]
Vapor Pressure	0.0035 mmHg at 25°C	[3]

Experimental Protocols

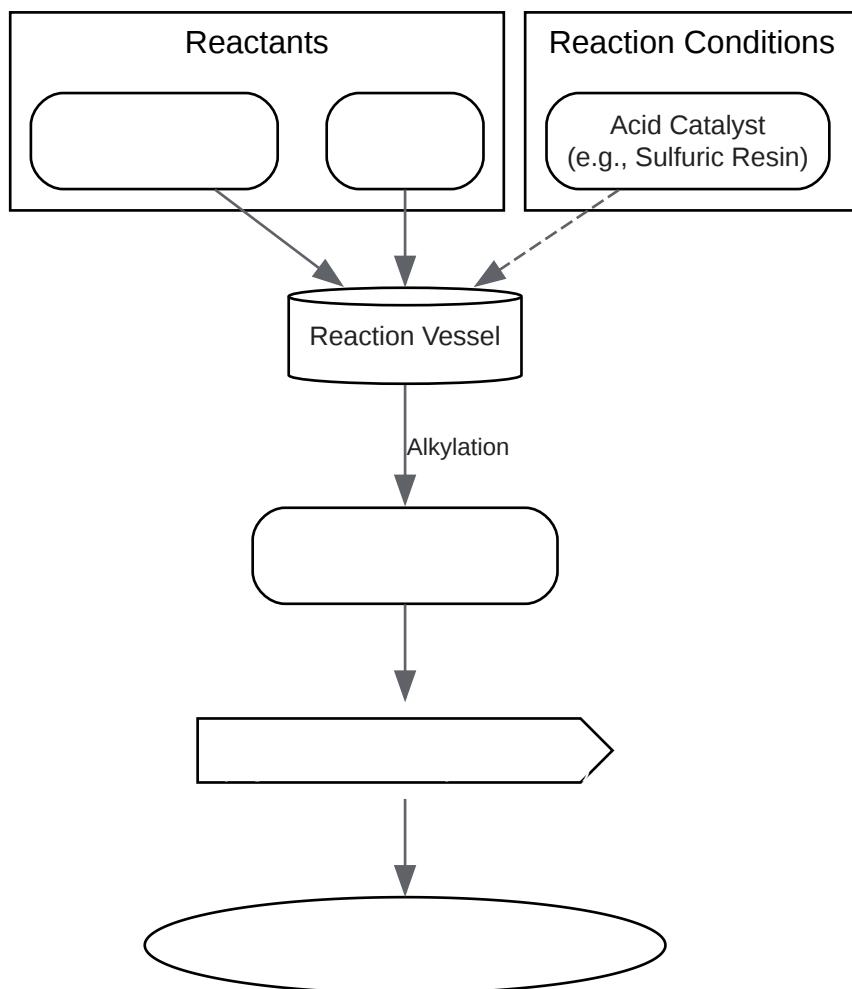
Detailed experimental protocols for the synthesis and characterization of the target compounds are not extensively published. However, standard organic chemistry methodologies for determining key physicochemical properties are applicable.

Synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol

The primary industrial synthesis method is the Friedel-Crafts alkylation of 4-sec-butylphenol with isobutene.[4] This reaction is typically catalyzed by an acid, such as a sulfuric resin, to promote selective ortho-alkylation.[4][5]

Experimental Workflow: Synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol

Synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol

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Caption: Workflow for the synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[6][7][8]

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and heated slowly.[7]

- Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[7] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[7]

Determination of Solubility

The solubility of an organic compound is typically assessed in a range of solvents of varying polarity.

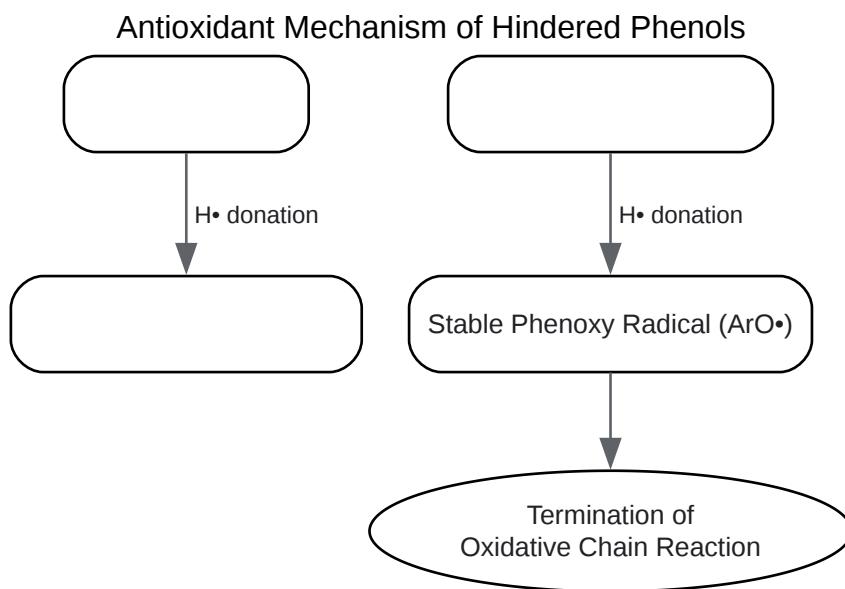
- Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL).[9]
- Agitation: The mixture is vigorously shaken to facilitate dissolution.[9]
- Observation: The compound is classified as soluble if it completely dissolves, forming a homogeneous solution. If it does not dissolve, it is deemed insoluble. This process is repeated with various solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl) to determine the solubility profile.[9][10]

Biological Activity and Mechanism of Action

Hindered phenols, such as 4-sec-Butyl-2,6-di-tert-butylphenol, are primarily recognized for their antioxidant activity. This property is attributed to the steric hindrance provided by the bulky tert-butyl groups at the ortho positions to the hydroxyl group.

The principal antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates oxidative chain reactions.[4] The resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, which prevents it from initiating further radical reactions.[4][11]

Signaling Pathway: Antioxidant Mechanism of Hindered Phenols



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Caption: Hydrogen atom donation by a hindered phenol to a free radical.

This guide provides a summary of the available physicochemical data and relevant experimental methodologies for 4-sec-Butyl-2,6-di-tert-butylphenol, offering valuable insights for researchers working with this class of compounds. Further experimental investigation is warranted to fully characterize **4-Benzhydryl-2,6-di-tert-butylphenol**.

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